Palbociclib orotate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palbociclib orotate is an orally active selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). It is used primarily in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer . This compound demonstrates potent anti-proliferative effects and induces cell cycle arrest in cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Palbociclib orotate is synthesized through a multi-step process starting from 2-(methylthio)pyrimidin-4(3H)-one . The synthetic route involves several key reactions, including nucleophilic substitution, bromination, and cross-coupling reactions . The process is as follows:
Nucleophilic Substitution: Thionyl chloride is used to convert 2-(methylthio)pyrimidin-4(3H)-one into a more reactive intermediate.
Bromination: The intermediate undergoes bromination to introduce a bromine atom.
Nucleophilic Substitution by Cyclopentylamine: This step introduces the cyclopentylamine group.
Heck Reaction and Ring Closure: A one-pot, two-step method involving the Heck reaction and ring closure sequence is employed.
Oxidation and Bromination: Further oxidation and bromination steps are carried out.
Cross-Coupling Reaction: This step involves the coupling of different molecular fragments.
Heck Reaction: Another Heck reaction is performed.
Aqueous Workup: The final product, Palbociclib, is obtained after an aqueous workup.
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, ensuring the compound meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Palbociclib orotate undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Cross-Coupling: Joining of two molecular fragments through a metal-catalyzed reaction.
Common Reagents and Conditions
Thionyl Chloride: Used in nucleophilic substitution reactions.
Bromine: Employed in bromination reactions.
Cyclopentylamine: Used in nucleophilic substitution to introduce the cyclopentylamine group.
Palladium Catalysts: Commonly used in cross-coupling reactions.
Major Products Formed
The major product formed from these reactions is this compound, which is then used in pharmaceutical formulations .
Applications De Recherche Scientifique
Palbociclib orotate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of CDK inhibitors.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Industry: Employed in the development of new cancer therapies and drug formulations.
Mécanisme D'action
Palbociclib orotate exerts its effects by inhibiting cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). These kinases are crucial for the progression of the cell cycle from the G1 phase to the S phase . By inhibiting these kinases, this compound induces cell cycle arrest and prevents the proliferation of cancer cells . The compound also inhibits the phosphorylation of the retinoblastoma protein, further contributing to cell cycle arrest .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ribociclib: Another CDK4/6 inhibitor used in the treatment of breast cancer.
Abemaciclib: A CDK4/6 inhibitor with a similar mechanism of action.
Uniqueness
Palbociclib orotate is unique due to its specific inhibition of CDK4 and CDK6, leading to effective cell cycle arrest in cancer cells. It has shown significant efficacy in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer .
Propriétés
Formule moléculaire |
C29H33N9O6 |
---|---|
Poids moléculaire |
603.6 g/mol |
Nom IUPAC |
6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C24H29N7O2.C5H4N2O4/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;8-3-1-2(4(9)10)6-5(11)7-3/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);1H,(H,9,10)(H2,6,7,8,11) |
Clé InChI |
HOLXHPZTHUPIFD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.C1=C(NC(=O)NC1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.